molecular formula C12H13N3O2 B11055895 Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate

Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate

Cat. No.: B11055895
M. Wt: 231.25 g/mol
InChI Key: SUYSKZQHFSJQAU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 4-position and an amino group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate
  • Ethyl 1-(2-aminophenyl)-1H-pyrrole-4-carboxylate
  • Ethyl 1-(2-aminophenyl)-1H-quinoxaline-4-carboxylate

Uniqueness

Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester group allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2,13H2,1H3

InChI Key

SUYSKZQHFSJQAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2N

Origin of Product

United States

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